molecular formula C14H10N2OS2 B14725822 1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- CAS No. 5338-82-9

1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)-

Cat. No.: B14725822
CAS No.: 5338-82-9
M. Wt: 286.4 g/mol
InChI Key: DFLOFYMDVXZMON-UHFFFAOYSA-N
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Description

1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- is a chemical compound with the molecular formula C14H10N2OS2 and a molecular weight of 286.372 g/mol This compound is characterized by its unique structure, which includes a dithiazolidinone ring substituted with phenyl and phenylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted dithiazolidinone with aniline or its derivatives. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- is unique due to its dithiazolidinone ring structure and the presence of both phenyl and phenylimino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

5338-82-9

Molecular Formula

C14H10N2OS2

Molecular Weight

286.4 g/mol

IUPAC Name

4-phenyl-5-phenylimino-1,2,4-dithiazolidin-3-one

InChI

InChI=1S/C14H10N2OS2/c17-14-16(12-9-5-2-6-10-12)13(18-19-14)15-11-7-3-1-4-8-11/h1-10H

InChI Key

DFLOFYMDVXZMON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)SS2)C3=CC=CC=C3

Origin of Product

United States

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